molecular formula C18H16N4O3 B11189643 5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile CAS No. 442531-31-9

5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile

Cat. No.: B11189643
CAS No.: 442531-31-9
M. Wt: 336.3 g/mol
InChI Key: WBKDQBSSRNRVGN-UHFFFAOYSA-N
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Description

5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzonitrile moiety, and a fused heterocyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the fused heterocyclic system, introduction of the nitro group, and the attachment of the benzonitrile moiety. Common reagents used in these reactions include nitrating agents such as concentrated nitric acid and sulfuric acid, as well as various organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .

Chemical Reactions Analysis

Types of Reactions

5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, metal catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while nucleophilic substitution can introduce various functional groups into the benzonitrile moiety .

Scientific Research Applications

5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, which can be explored for therapeutic applications.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties .

Mechanism of Action

The mechanism of action of 5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various physiological effects. The exact molecular pathways involved would require detailed studies, including biochemical assays and molecular modeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-nitro-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzonitrile is unique due to its fused heterocyclic system, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

442531-31-9

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-nitro-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzonitrile

InChI

InChI=1S/C18H16N4O3/c19-8-13-7-15(22(24)25)4-5-16(13)20-9-12-6-14(11-20)17-2-1-3-18(23)21(17)10-12/h1-5,7,12,14H,6,9-11H2

InChI Key

WBKDQBSSRNRVGN-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C4=C(C=C(C=C4)[N+](=O)[O-])C#N

Origin of Product

United States

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